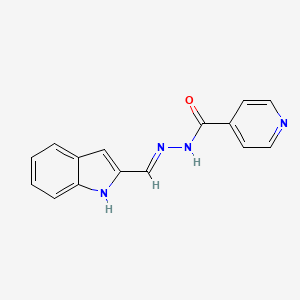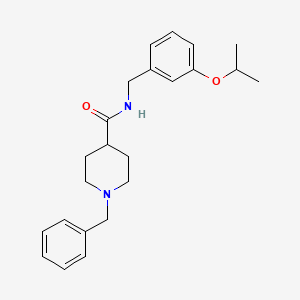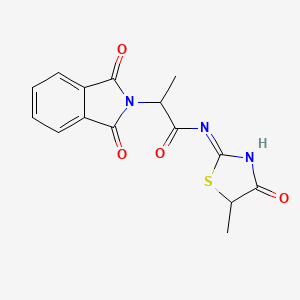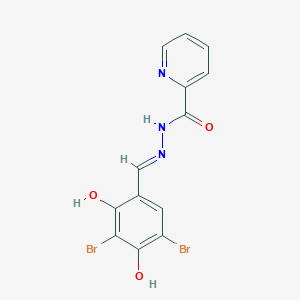![molecular formula C18H22BrNO4S B6022043 4-bromo-N-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-N-methylbenzenesulfonamide](/img/structure/B6022043.png)
4-bromo-N-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-N-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-N-methylbenzenesulfonamide, also known as BDMC, is a synthetic compound that has been used in scientific research for its potential therapeutic applications. BDMC has been found to exhibit anti-cancer, anti-inflammatory, and anti-oxidative properties, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of 4-bromo-N-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-N-methylbenzenesulfonamide is not fully understood, but several studies have suggested that it may act through multiple pathways. This compound has been found to inhibit the activity of several enzymes involved in cancer cell proliferation and survival, including Akt and mTOR. Additionally, this compound has been shown to induce the expression of tumor suppressor genes and inhibit the expression of oncogenes. This compound may also act through the generation of reactive oxygen species, which can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects in vitro and in vivo. This compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis, the process by which tumors develop their own blood supply. Additionally, this compound has been found to exhibit anti-inflammatory and anti-oxidative properties, which may contribute to its anti-cancer effects. In animal studies, this compound has been found to inhibit tumor growth and metastasis, and improve survival rates.
Vorteile Und Einschränkungen Für Laborexperimente
4-bromo-N-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-N-methylbenzenesulfonamide has several advantages for lab experiments, including its relatively low cost and ease of synthesis. Additionally, this compound has been found to exhibit potent anti-cancer effects, making it a promising candidate for the development of new drugs. However, this compound has several limitations for lab experiments, including its low solubility in water, which may limit its bioavailability and efficacy. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for 4-bromo-N-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-N-methylbenzenesulfonamide research. One potential direction is the development of new drug formulations that improve the solubility and bioavailability of this compound. Additionally, further studies are needed to elucidate the mechanism of action of this compound and identify potential targets for drug development. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans, and to determine its potential therapeutic applications in the treatment of cancer and other diseases.
Synthesemethoden
The synthesis of 4-bromo-N-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-N-methylbenzenesulfonamide involves several steps, including the reaction of 2,4-dimethylphenol with epichlorohydrin to form 3-(2,4-dimethylphenoxy)-1,2-epoxypropane. This intermediate is then reacted with N-methylbenzenesulfonamide and sodium bromide to yield this compound. The synthesis of this compound has been optimized to improve yield and purity, and the compound has been characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-N-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. This compound has been found to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, while sparing normal cells. This compound has also been found to exhibit anti-inflammatory and anti-oxidative properties, which may contribute to its anti-cancer effects.
Eigenschaften
IUPAC Name |
4-bromo-N-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrNO4S/c1-13-4-9-18(14(2)10-13)24-12-16(21)11-20(3)25(22,23)17-7-5-15(19)6-8-17/h4-10,16,21H,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPCOENBIULYCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(CN(C)S(=O)(=O)C2=CC=C(C=C2)Br)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylisonicotinamide 1-oxide](/img/structure/B6021968.png)


![2-[(4-phenyl-1,3-thiazol-2-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B6021988.png)

![ethyl 2-[(4-nitrophenyl)hydrazono]-3-oxo-3-(5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]quinazolin-2-yl)propanoate](/img/structure/B6022004.png)
![4,4,4-trifluoro-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-1-butanamine](/img/structure/B6022006.png)

![3-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B6022010.png)
![N-(3-methoxyphenyl)-3-{1-[methoxy(phenyl)acetyl]-4-piperidinyl}propanamide](/img/structure/B6022017.png)
![ethyl 1-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B6022034.png)
![1-[3-(4-{[(2,5-difluorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-hydroxypropyl]-4-piperidinol](/img/structure/B6022035.png)
![N'-[2-hydroxy-5-(phenyldiazenyl)benzylidene]-2-[(3-methylphenyl)amino]acetohydrazide](/img/structure/B6022041.png)
![5-{[1-(4-bromophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]methylene}-1,3-diphenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6022053.png)